molecular formula C20H25N3O2S B2372658 2-(4-(Isopropylthio)phenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1448078-87-2

2-(4-(Isopropylthio)phenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2372658
CAS No.: 1448078-87-2
M. Wt: 371.5
InChI Key: QTBXYJHUMZRRCR-UHFFFAOYSA-N
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Description

2-(4-(Isopropylthio)phenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Isopropylthio)phenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route can be summarized as follows:

    Formation of the Isopropylthio Phenyl Intermediate:

    Formation of the Pyrazin-2-yloxy Piperidine Intermediate: This step involves the synthesis of the pyrazin-2-yloxy group and its subsequent attachment to the piperidine ring.

    Coupling of Intermediates: The final step involves coupling the two intermediates through a carbonylation reaction to form the desired ethanone compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Isopropylthio)phenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: This compound can be used as a tool to study various biological processes, particularly those involving the central nervous system.

Mechanism of Action

The mechanism of action of 2-(4-(Isopropylthio)phenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The exact pathways and targets can vary depending on the specific application, but generally, this compound can modulate the activity of neurotransmitter receptors or inhibit specific enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Methylthio)phenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
  • 2-(4-(Ethylthio)phenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Uniqueness

The presence of the isopropylthio group in 2-(4-(Isopropylthio)phenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone imparts unique steric and electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different alkylthio groups.

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-15(2)26-18-5-3-16(4-6-18)13-20(24)23-11-7-17(8-12-23)25-19-14-21-9-10-22-19/h3-6,9-10,14-15,17H,7-8,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBXYJHUMZRRCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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